
Iopamidol-d8
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Iopamidol-d8 is a deuterium-labeled derivative of Iopamidol, a nonionic, iodinated contrast agent widely used in diagnostic imaging. The deuterium labeling makes this compound particularly useful in scientific research, especially in studies involving pharmacokinetics and metabolic profiling. The compound is known for its stability and ability to provide clear imaging results, making it a valuable tool in medical diagnostics .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Iopamidol-d8 involves the incorporation of deuterium atoms into the Iopamidol moleculeOne common method involves the use of deuterated reagents in the presence of catalysts to replace hydrogen atoms with deuterium .
Industrial Production Methods
Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. The use of advanced technologies and equipment allows for the efficient production of this compound, meeting the high demand in the medical and research fields .
Analyse Chemischer Reaktionen
Types of Reactions
Iopamidol-d8 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of iodinated derivatives, while reduction can result in deuterated analogs with altered pharmacokinetic properties .
Wissenschaftliche Forschungsanwendungen
Iopamidol-d8 has a wide range of scientific research applications, including:
Chemistry: Used as a tracer in studies involving chemical reactions and molecular interactions.
Biology: Employed in metabolic studies to track the distribution and breakdown of compounds within biological systems.
Medicine: Utilized in diagnostic imaging to enhance the visibility of internal structures, particularly in X-ray and MRI scans.
Industry: Applied in the development of new imaging agents and the improvement of existing diagnostic techniques
Wirkmechanismus
The mechanism of action of Iopamidol-d8 involves its ability to absorb X-rays, thereby enhancing the contrast of images obtained during diagnostic procedures. The deuterium atoms in this compound provide stability and reduce the rate of metabolic breakdown, allowing for prolonged imaging sessions. The compound targets specific tissues and organs, providing detailed images that aid in the diagnosis of various medical conditions .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Iopamidol: The non-deuterated form of Iopamidol-d8, widely used in diagnostic imaging.
Iohexol: Another nonionic, iodinated contrast agent with similar applications.
Iodixanol: A nonionic, dimeric contrast agent known for its low osmolality and high safety profile
Uniqueness of this compound
This compound stands out due to its deuterium labeling, which provides enhanced stability and allows for more precise tracking in metabolic studies. This makes it particularly valuable in research settings where accurate quantitation and prolonged imaging are required .
Eigenschaften
Molekularformel |
C17H22I3N3O8 |
|---|---|
Molekulargewicht |
785.1 g/mol |
IUPAC-Name |
5-[[(2S)-2-hydroxypropanoyl]amino]-2,4,6-triiodo-1-N,3-N-bis(1,1,3,3-tetradeuterio-1,3-dihydroxypropan-2-yl)benzene-1,3-dicarboxamide |
InChI |
InChI=1S/C17H22I3N3O8/c1-6(28)15(29)23-14-12(19)9(16(30)21-7(2-24)3-25)11(18)10(13(14)20)17(31)22-8(4-26)5-27/h6-8,24-28H,2-5H2,1H3,(H,21,30)(H,22,31)(H,23,29)/t6-/m0/s1/i2D2,3D2,4D2,5D2 |
InChI-Schlüssel |
XQZXYNRDCRIARQ-ZESHZVJFSA-N |
Isomerische SMILES |
[2H]C([2H])(C(C([2H])([2H])O)NC(=O)C1=C(C(=C(C(=C1I)NC(=O)[C@H](C)O)I)C(=O)NC(C([2H])([2H])O)C([2H])([2H])O)I)O |
Kanonische SMILES |
CC(C(=O)NC1=C(C(=C(C(=C1I)C(=O)NC(CO)CO)I)C(=O)NC(CO)CO)I)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


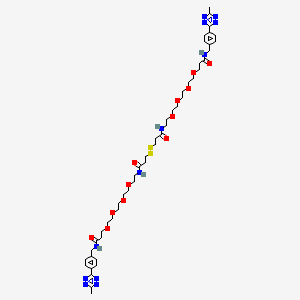
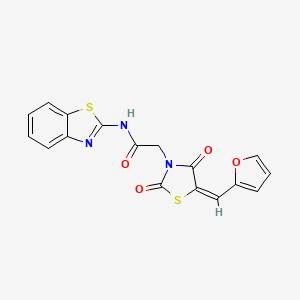

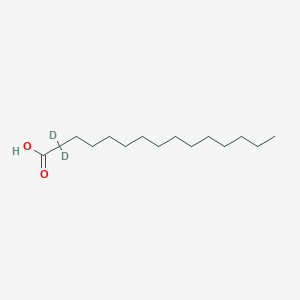
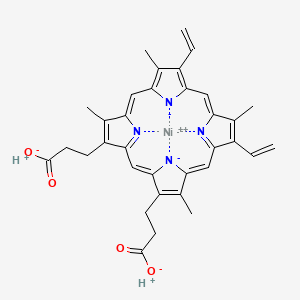


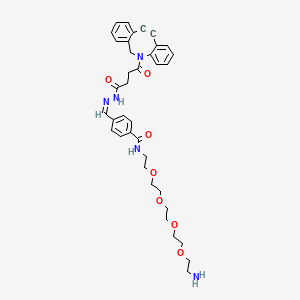
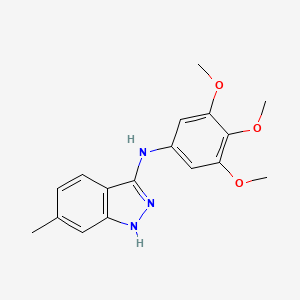

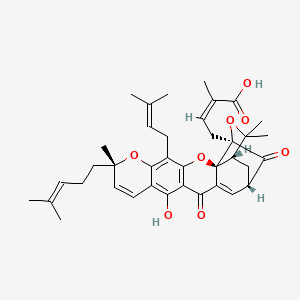
![3,5-Dichloro-N-{[(3S,4R)-1-(3,3-dimethylbutyl)-3-fluoropiperidin-4-yl]methyl}benzamide](/img/structure/B12414471.png)

![(4R)-4-[(1R,3aS,4E,7aR)-4-[(2Z)-2-[(3S,5R)-3,5-dihydroxy-2-methylidenecyclohexylidene]ethylidene]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-1-yl]-1-(2,2,3,3-tetradeuteriocyclopropyl)pentan-1-one](/img/structure/B12414480.png)
